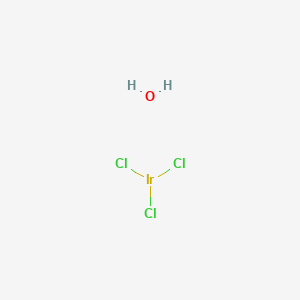

Iridium trichloride hydrate

描述

Contextualization within Iridium Coordination Chemistry

Iridium(III) chloride hydrate (B1144303) holds a central position in the study of coordination chemistry, particularly concerning heavy transition metals. The iridium ion in this compound possesses a +3 oxidation state and typically exhibits an octahedral geometry, a characteristic of d⁶ transition metal systems. cymitquimica.com Its ability to form a wide array of stable complexes is fundamental to its utility. cymitquimica.com

The primary and most widespread application of Iridium(III) chloride hydrate is as a precursor for the synthesis of other iridium compounds and complexes. wikipedia.orgcymitquimica.comchemimpex.com It is the preferred starting material for creating a diverse range of organometallic and coordination complexes due to the reactivity of its chloride ligands, which can be readily substituted. wikipedia.orgacs.org

Notable examples of complexes synthesized from Iridium(III) chloride hydrate include:

Vaska's complex (trans-[IrCl(CO)(PPh₃)₂]) : A well-known square planar iridium(I) complex, the synthesis of which often begins with the reduction of an iridium(III) precursor like the hydrated chloride. wikipedia.orgchemicalbook.com

Ammine complexes : It reacts with ammonia (B1221849) to form species such as pentaamminechloroiridium(III) chloride ([IrCl(NH₃)₅]Cl₂). wikipedia.org

Cyclometalated complexes : It is a key starting material for producing tris-cyclometalated iridium(III) complexes, which are significant in materials science. rsc.orgrsc.org Recent research has demonstrated that these syntheses can be achieved rapidly and efficiently through mechanochemical methods, avoiding the need for large quantities of high-boiling solvents. rsc.org

Dichloro-bridged iridium(III) dimers : These dimers are formed by reacting Iridium(III) chloride hydrate with a C^N main ligand and serve as intermediates for further complex synthesis. acs.org

Other complexes : The hydrate also reacts with ligands such as bipyridine, acetonitrile (B52724), and pyridine (B92270) to form corresponding complexes. wikipedia.org

Its role extends to the synthesis of iridium nanoparticles and various catalysts, such as Iridium dioxide (IrO₂) nanofibrous catalysts for the oxygen evolution reaction. chemimpex.comsigmaaldrich.comsigmaaldrich.com

Iridium(III) chloride hydrate is a significant compound for studying the principles of transition metal chemistry. cymitquimica.com It exemplifies the typical behavior of a transition metal chloride, including its capacity to form a multitude of complexes with various ligands. cymitquimica.com The compound's d⁶ electron configuration favors a stable, six-coordinate octahedral geometry, which is a central concept in crystal field theory and ligand field theory for heavy transition metals. The hydrate form itself showcases the interplay between metal-ligand bonds and hydrogen bonding, which stabilizes the crystal lattice. The study of its reactions, such as ligand substitution and redox chemistry, provides fundamental insights into the kinetics and thermodynamics of platinum group metal complexes. wikipedia.org

Current Research Landscape and Emerging Trends

The unique properties of iridium have made Iridium(III) chloride hydrate a focal point of current and emerging research trends, particularly in areas demanding high performance, stability, and efficiency. globenewswire.comcongruencemarketinsights.com The global market for iridium is projected to grow, driven by its increasing use in specialty chemicals, electronics, and the hydrogen economy. globenewswire.com

Iridium(III) chloride hydrate is widely recognized for its catalytic prowess, serving either as a catalyst itself or as a precursor for highly efficient catalytic systems. chemimpex.comchemimpex.com Iridium-based catalysts are crucial in a variety of organic reactions, including hydrogenation, oxidation, and C-C coupling, often leading to higher yields and more efficient processes. chemimpex.com

An emerging and significant area is cooperative catalysis, where iridium catalysts are combined with organocatalysts (such as Lewis bases or phase-transfer catalysts) to achieve transformations that are not possible with a single catalyst system. rsc.org This approach has proven valuable for producing biologically active chiral molecules. rsc.org Furthermore, innovations in catalytic applications are a key trend, with ongoing development of more efficient iridium-based catalysts for various chemical processes. globenewswire.comcongruencemarketinsights.com A prime industrial example is the Cativa process for acetic acid production, which relies on iridium catalysts derived from iridium chlorides.

In materials science, Iridium(III) chloride hydrate is a critical precursor for creating advanced materials with novel electronic and optical properties. cymitquimica.comchemimpex.comchemimpex.com A major application is in the synthesis of phosphorescent materials, particularly tris-cyclometalated iridium(III) complexes, which are essential for manufacturing Organic Light-Emitting Diodes (OLEDs). chemimpex.comchemimpex.comrsc.org These materials are valued for their high quantum yields and tunable emissions. mdpi.com

Recent research has focused on developing cost-effective and environmentally friendly methods, such as solid-state mechanochemistry, to synthesize these valuable iridium complexes. rsc.orgrsc.org Beyond OLEDs, Iridium(III) chloride hydrate is used to prepare:

Iridium nanoparticles for electronic devices. chemimpex.com

Iridium complexes that act as additives in the hole transport layer of perovskite solar cells, enhancing their stability and reducing recombination rates. sigmaaldrich.comsigmaaldrich.com

Ionic iridium metal complexes for flexible green light-emitting electrochemical cells. sigmaaldrich.comsigmaaldrich.com

The electrochemical properties of iridium compounds make the hydrate a key material in energy research. chemimpex.com There is a significant and rising demand for iridium in clean energy technologies, particularly as a catalyst in fuel cells and for hydrogen production through water electrolysis. globenewswire.comresearchgate.net

Iridium(III) chloride hydrate is the precursor of choice for synthesizing highly active and durable Iridium dioxide (IrO₂) catalysts. sigmaaldrich.comsigmaaldrich.com These catalysts are considered state-of-the-art for the oxygen evolution reaction (OER) in acidic environments, which is a critical process in proton exchange membrane water electrolyzers (PEMWEs). sigmaaldrich.comresearchgate.net Research is actively focused on enhancing the activity and stability of these Ir-based catalysts to make clean hydrogen production more cost-effective. researchgate.net It is also used in fabricating thin, highly active IrO₂ anodes for proton exchange membrane electrolyzer cells (PEMECs) and in the development of electrochemical sensors. sigmaaldrich.comsigmaaldrich.com

Data Tables

Table 1: Properties of Iridium(III) Chloride Hydrate

| Property | Value | References |

|---|---|---|

| Chemical Formula | IrCl₃·xH₂O | wikipedia.orgchemimpex.com |

| Appearance | Dark green to black crystalline powder/solid | wikipedia.orgchemimpex.comsigmaaldrich.comsigmaaldrich.com |

| Solubility | Soluble in water and alcohol | cymitquimica.comchemimpex.comchemicalbook.com |

| Molar Mass (anhydrous) | 298.58 g/mol | wikipedia.orgchemimpex.com |

| Density | ~5.3 g/cm³ | chemimpex.comsigmaaldrich.com |

| CAS Number | 14996-61-3 (hydrate) | wikipedia.orgcymitquimica.com |

Table 2: Key Applications of Iridium(III) Chloride Hydrate in Research

| Research Area | Specific Application | References |

|---|---|---|

| Complex Synthesis | Precursor for Vaska's complex, ammine complexes, and cyclometalated complexes. | wikipedia.orgacs.orgchemicalbook.comrsc.org |

| Catalysis | Catalyst/precursor for hydrogenation, oxidation, C-C coupling, and the Cativa process. | wikipedia.orgchemimpex.com |

| Materials Science | Precursor for phosphors in OLEDs, additives in perovskite solar cells, and iridium nanoparticles. | chemimpex.comchemimpex.comchemimpex.comsigmaaldrich.comsigmaaldrich.com |

| Electrochemistry | Precursor for IrO₂ catalysts for the oxygen evolution reaction (OER) in water electrolyzers and fuel cells. | sigmaaldrich.comsigmaaldrich.comglobenewswire.comresearchgate.net |

Biomedical Applications

The unique properties of iridium(III) chloride hydrate have led to its exploration in various biomedical applications. chemimpex.com Iridium complexes derived from this hydrate are of particular interest in cancer therapy, bioimaging, and as antimicrobial agents. researchgate.net

Cancer Therapy: Iridium(III) complexes have shown potential as anticancer agents. nih.gov Research indicates that these complexes can exhibit significant cytotoxic activity against various cancer cell lines, including human colon cancer (HCT116), breast cancer (MCF-7), and glioblastoma (LN-229). nih.govmdpi.comresearchgate.net The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest. researchgate.net For instance, certain iridium(III) polypyridyl complexes have been shown to induce early apoptosis and inhibit cell proliferation at the G0/G1 phase in HCT116 cells. researchgate.net The cytotoxicity of these complexes is often linked to the lipophilicity of the ligands, which influences their cellular uptake. mdpi.com

Bioimaging: Luminescent iridium(III) complexes are valuable as probes for cellular imaging. scispace.comresearchgate.net Their desirable photophysical properties, such as long-lived phosphorescence and large Stokes shifts, make them suitable for time-resolved detection and minimize self-quenching. researchgate.netresearchgate.net These complexes can be designed to selectively stain specific cellular compartments, like the cytoplasm or mitochondria. scispace.comrsc.org For example, a cyclometalated iridium(III) complex has been developed as a phosphorescent dye that effectively enters and stains the cytoplasm of living cells. scispace.com

Antimicrobial Activity: Iridium(III) complexes have also been investigated for their antimicrobial properties. researchgate.netacs.org Studies have shown that certain chlorido-containing iridium(III) complexes exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netacs.org For example, some iridium(III) complexes with biguanide (B1667054) ligands have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans with minimum inhibitory concentrations (MICs) in the nanomolar range. acs.org However, it has been noted that some iridium complexes are bacteriostatic rather than bactericidal, meaning they inhibit bacterial growth without necessarily killing the bacteria. researchgate.netnih.gov

Table 1: Biomedical Research Findings on Iridium(III) Chloride Hydrate Derivatives

| Application Area | Research Finding | Cell/Organism Studied | Reference |

|---|---|---|---|

| Cancer Therapy | Iridium(III) polypyridyl complexes induce apoptosis and G0/G1 cell cycle arrest. | Human colon cancer (HCT116) | researchgate.net |

| Cytotoxicity of diimine complexes is linked to ligand lipophilicity. | Human breast cancer (MCF-7), Human colon cancer (HT-29) | mdpi.com | |

| Half-sandwich iridium(III) complexes show antiproliferative activity. | Human breast cancer (MCF-7) | nih.gov | |

| Bioimaging | Cyclometalated iridium(III) complex acts as a phosphorescent stain for cytoplasm. | Live and fixed cells | scispace.com |

| Aggregation-induced emission active iridium(III) complexes used for mitochondrial imaging. | HeLa cells | rsc.org | |

| Antimicrobial | Biguanide iridium(III) complexes exhibit potent activity against MRSA and fungi. | Staphylococcus aureus (MRSA), Candida albicans | acs.org |

| Chlorido-containing iridium(III) complexes show bacteriostatic activity. | Staphylococcus aureus, Escherichia coli | researchgate.netnih.gov |

Theoretical Chemistry and Computational Studies

Theoretical and computational methods are instrumental in understanding the properties and reactivity of iridium(III) chloride hydrate and its derivatives. rsc.org These studies provide insights into the electronic structure, spectroscopic properties, and reaction mechanisms at a molecular level.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed to investigate the photophysical properties of iridium complexes. rsc.orgacs.org These calculations help in understanding the nature of electronic transitions, such as metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) transitions, which are responsible for the luminescence of these compounds. acs.orgacs.org For instance, computational studies have been used to analyze the absorption and emission spectra of iridium(III) solvent complexes, confirming that adjusting the chemical structures of the main ligands is an effective way to tune their photophysical properties. acs.org

Computational models also aid in elucidating reaction mechanisms. For example, theoretical calculations can be used to study the intermediates and transition states in catalytic cycles involving iridium complexes. niscpr.res.in Furthermore, computational chemistry data such as topological polar surface area (TPSA), LogP, and the number of hydrogen bond acceptors and donors can be calculated to predict the pharmacokinetic properties of potential drug candidates derived from iridium(III) chloride hydrate. chemscene.com

Table 2: Theoretical and Computational Data for Iridium(III) Chloride Hydrate

| Property | Value | Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 0 Ų | chemscene.com |

| LogP | 0.6361 | chemscene.com |

| Hydrogen Bond Acceptors | 0 | chemscene.com |

| Hydrogen Bond Donors | 0 | chemscene.com |

| Rotatable Bonds | 0 | chemscene.com |

Mechanistic Investigations

Elucidating the reaction mechanisms involving iridium(III) chloride hydrate is crucial for optimizing its use in catalysis and other applications. niscpr.res.in Mechanistic studies often focus on understanding the catalytic cycles and the role of iridium species in facilitating chemical transformations.

In catalysis, iridium(III) chloride hydrate often acts as a precursor to the active catalytic species. guidechem.com For example, in the oxidation of alcohols, the mechanism can involve the formation of an iridium(III)-alcohol complex, which then undergoes oxidation to form an iridium(V) species, followed by reductive elimination to yield the oxidized product and regenerate the iridium(III) catalyst. grafiati.com Similarly, in the cerium(IV) oxidation of D-mannitol and D-glucose, the catalytic pathway is suggested to involve an Ir(III)/Ir(IV) cycle. niscpr.res.in

The synthesis of cyclometalated iridium(III) complexes, which are important for applications in OLEDs and bioimaging, typically proceeds through a chloro-bridged iridium(III) dimer. researchgate.netresearchgate.netacs.org The formation of this dimer from iridium(III) chloride hydrate and a C^N-donating ligand is a key mechanistic step. acs.org Studies have investigated the effect of reaction conditions, such as solvent and temperature, on the efficiency of this cyclometalation reaction. acs.org It has been found that the solubility of the iridium(III) salt in the solvent mixture can control the progress of the reaction. acs.org

Hydrolytic side reactions can also play a significant role in the chemistry of iridium(III) chloride hydrate, especially when used in coatings. capes.gov.br In the presence of water vapor, hydrolysis can lead to the formation of oxidic species at low temperatures. capes.gov.br

属性

IUPAC Name |

trichloroiridium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Ir.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRFDVWKTFJAPF-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Ir](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2IrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14996-61-3 | |

| Record name | Iridium trichloride hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14996-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iridium(III) chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Iridium Iii Chloride Hydrate and Its Derivatives

Established Synthetic Routes to Iridium(III) Chloride Hydrate (B1144303)

Traditional methods for synthesizing iridium(III) chloride hydrate often involve direct reactions with the metal or its simpler compounds, or the chemical transformation of iridium in higher oxidation states.

One of the direct methods to produce iridium chloride is the high-temperature chlorination of iridium metal powder. In this process, spongy iridium metal is produced by reducing a precursor like ammonium (B1175870) hexachloroiridate ((NH₄)₂[IrCl₆]) in a stream of hydrogen. wikipedia.org This metallic iridium is then reacted with chlorine gas (Cl₂) at elevated temperatures, typically around 600-650°C. wikipedia.orgguidechem.com The reaction is often carried out by placing the iridium powder in a combustion tube and passing chlorine gas, which may contain a small amount of carbon monoxide (CO), over it while heating. guidechem.comguidechem.com The chlorination process can be completed in approximately 15 minutes. guidechem.comguidechem.com It is important to note that this method typically yields anhydrous iridium(III) chloride (IrCl₃), a compound that is insoluble in water, acids, and alkalis. guidechem.com

A significant challenge in iridium chemistry is the metal's high resistance to dissolution in common acids, including boiling aqua regia. guidechem.comguidechem.com Electrolytic methods have been developed to overcome this inertness. This process involves adding iridium powder and a hydrochloric acid solution to a U-shaped electrolytic cell, which is constructed from acid-resistant materials and fitted with non-metallic conductive electrodes. guidechem.comgoogle.com An alternating current is applied to the electrodes, causing the direct dissolution of the iridium powder into the hydrochloric acid, forming a chloroiridic acid (H₂IrCl₆) aqueous solution. google.comgoogle.com

After the electrolysis is complete, the resulting solution is filtered. guidechem.com Excess hydrochloric acid and water are then removed through distillation to create a concentrated chloroiridic acid solution. google.comgoogle.com The final step is the crystallization of this concentrated solution in a constant temperature furnace, typically at temperatures between 90°C and 125°C for 5 to 24 hours, to yield iridium(III) chloride hydrate (IrCl₃·3H₂O). guidechem.comgoogle.com This method avoids the use of other reagents, which can lower production costs and, when using high-purity iridium powder, prevent impurity interference. google.com

| Parameter | Value | Reference |

| Apparatus | U-shaped electrolytic cell | guidechem.comguidechem.com |

| Reactants | Iridium powder (99.99% purity), Concentrated Hydrochloric Acid (37%) | guidechem.com |

| Voltage (AC) | 40 V - 55 V | guidechem.comgoogle.com |

| Current (AC) | 10 A - 40 A | guidechem.com |

| Electrolysis Temperature | ~113°C | guidechem.com |

| Electrolysis Time | 6 - 8 hours | guidechem.comgoogle.com |

| Crystallization Temperature | 90°C - 125°C | google.com |

| Crystallization Time | 5 - 24 hours | google.com |

| Product | Iridium(III) chloride hydrate (IrCl₃·3H₂O) | google.comgoogle.com |

This is an interactive data table based on the provided text. The values represent a range or specific examples found in the source material.

Hydrated iridium(III) chloride can be synthesized by the reaction of hydrated iridium(III) oxide with hydrochloric acid. wikipedia.org This method involves heating the hydrated oxide precursor in the presence of HCl to yield the desired chloride hydrate. wikipedia.orgreddit.com This route provides a way to convert an oxide of iridium into the more commonly used chloride form.

Iridium(III) chloride hydrate can be prepared by the chemical reduction of iridium(IV) compounds. justia.comgoogle.com Common starting materials for this process include iridium(IV) chloride hydrate or solutions of hexachloroiridic acid (H₂[IrCl₆]). justia.com Reducing agents such as oxalic acid or hydrazine (B178648) have been traditionally used for this conversion. justia.comgoogle.com However, these methods have limitations, particularly when high purity is required. A significant drawback is that both oxalic acid and hydrazine can undergo decomposition and complex-forming side reactions, which may introduce carbon and nitrogen contaminants into the final iridium(III) chloride hydrate product. justia.comgoogle.com The reduction of Ir(IV) to Ir(III) in chloride solutions is generally considered to proceed with ease. rudmet.net

Advanced Synthetic Strategies for High-Purity Iridium(III) Chloride Hydrate

To meet the demands for materials in applications like organic light-emitting diodes (OLEDs), which require starting materials of exceptional purity, advanced synthetic methods have been developed. justia.com These strategies focus on minimizing contaminants and ensuring a uniform oxidation state of +3 for the iridium center. justia.comgoogle.com

An advanced process for producing high-purity iridium(III) chloride hydrate involves the reduction of Ir(IV) precursors using specific monohydroxy compounds. justia.com This method is designed to avoid the carbon and nitrogen contamination associated with traditional reducing agents like oxalic acid and hydrazine. justia.com

The process begins with an iridium(IV) material, which can be solid H₂[IrCl₆] hydrate, an aqueous solution of H₂[IrCl₆] (at least 1 wt. %), or solid IrCl₄ hydrate. justia.comgoogle.com To this precursor, a specific monohydroxy compound is added. The suitable compounds include those miscible with water in any ratio (such as methanol, ethanol, and isopropanol) or primary and secondary monoalcohols with 4 to 6 carbon atoms. justia.com The reaction proceeds under controlled conditions, followed by the removal of volatile components to isolate the high-purity product. justia.comwipo.int The resulting high-purity product is defined as having the iridium content essentially all in the +3 oxidation state. google.com

| Parameter | Range/Value | Reference |

| Ir(IV) Precursor | Solid H₂[IrCl₆] hydrate, Aqueous H₂[IrCl₆] solution, Solid IrCl₄ hydrate | justia.comgoogle.com |

| Reducing Agent | Monohydroxy compounds (e.g., methanol, ethanol, isopropanol) | justia.com |

| Molar Ratio (Ir(IV):Monohydroxy Compound) | 1:0.6 to 1:1000 (more commonly 1:0.6 to 1:100) | justia.com |

| Reaction Temperature | 20°C to 120°C (more commonly 50°C to 100°C) | justia.com |

| Reaction Time | 0.2 to 48 hours (more commonly 0.5 to 6 hours) | justia.com |

This is an interactive data table based on the provided text. The values represent a range or specific examples found in the source material.

Mechanochemical Approaches

Mechanochemistry, a solvent-free technique that utilizes mechanical force to induce chemical reactions, has emerged as a powerful tool for the synthesis of iridium(III) complexes. nih.govrsc.org Ball milling is a common mechanochemical method that has been successfully employed for the rapid and efficient synthesis of various tris-cyclometalated iridium(III) complexes from the readily available and relatively inexpensive iridium(III) chloride hydrate. nih.govrsc.orgresearchgate.net This approach offers significant advantages over traditional solution-based methods, which often necessitate prolonged reaction times, large quantities of high-boiling point solvents, and inert atmosphere conditions. nih.govrsc.org

The mechanochemical synthesis of tris-cyclometalated iridium(III) complexes is typically a two-step process. nih.gov The first step involves the formation of a dichloro-bridged iridium(III) dimer, which is then subjected to a second ligand exchange reaction. nih.gov A notable advantage of this solid-state method is the significant reduction in reaction time compared to conventional solution-based protocols. nih.gov Furthermore, these reactions can often be carried out in the air, simplifying the experimental setup. nih.govrsc.orgresearchgate.net A direct one-pot mechanochemical procedure has also been demonstrated, further enhancing the practicality and efficiency of this synthetic route. nih.govrsc.org

The benefits of mechanochemical synthesis include:

Reduced solvent waste: As a solid-state method, it minimizes or eliminates the need for hazardous organic solvents. nih.govrsc.org

Faster reaction kinetics: Reactions are often completed in a fraction of the time required for solution-based methods. nih.gov

Simplified procedures: The operational handling is often simpler and can be performed under ambient conditions. nih.gov

| Parameter | Mechanochemical Approach | Conventional Solution-Based Approach |

| Solvent | Minimal to none | Significant amounts of high-boiling solvents |

| Reaction Time | Significantly shorter | Often prolonged (e.g., 24-48 hours per step) |

| Atmosphere | Can often be performed in air | Typically requires inert gas line techniques |

| Efficiency | Rapid and efficient | Can be slow, especially with poorly soluble intermediates |

Synthesis of Iridium(III) Complexes from Iridium(III) Chloride Hydrate Precursor

Iridium(III) chloride hydrate is a versatile starting material for the synthesis of a wide range of iridium(III) complexes, including cyclometalated, ammine, and alkene complexes.

Cyclometalation is a key reaction in organometallic chemistry, leading to the formation of stable, luminescent iridium(III) complexes. This process typically involves the intramolecular activation of a C-H bond by the iridium center, resulting in the formation of a chelate ring.

The synthesis of dichloro-bridged iridium(III) dimers is a crucial first step in the preparation of many cyclometalated iridium(III) complexes. nih.govrsc.org These dimers, with the general formula [(C^N)2Ir(μ-Cl)]2, are typically synthesized through the direct cyclometalation of iridium(III) chloride hydrate with a suitable C^N ligand, such as 2-phenylpyridine (B120327) (ppy). nih.govrsc.org The reaction is commonly carried out by refluxing iridium(III) chloride hydrate with the ligand in a mixture of 2-ethoxyethanol (B86334) and water. nih.gov The resulting dimer precipitates from the reaction mixture and can be isolated by filtration. nih.gov These dimers serve as stable and versatile precursors for a variety of mononuclear iridium(III) complexes. rsc.org

| Reactants | Reaction Conditions | Product | Reference |

| Iridium(III) chloride hydrate, C^N ligand | Reflux in 2-ethoxyethanol/water | [(C^N)2Ir(μ-Cl)]2 | nih.gov |

Tris-cyclometalated iridium(III) complexes, with the general formula Ir(C^N)3, are renowned for their high phosphorescence quantum yields and are extensively used in OLEDs. These complexes are typically synthesized from the corresponding dichloro-bridged iridium(III) dimers. acs.org The reaction involves the cleavage of the chloride bridges and subsequent coordination of a third C^N ligand. acs.org

The reaction of a dichloro-bridged dimer with an excess of the cyclometalating ligand at elevated temperatures leads to the formation of the tris-cyclometalated complex. acs.org The reaction temperature can influence the resulting isomer. For instance, reactions conducted at 140-150 °C often yield the meridional (mer) isomer, while higher temperatures favor the formation of the facial (fac) isomer. acs.org Both isomers can generally be obtained in good yields. acs.org

| Precursor | Reagent | Reaction Temperature | Product Isomer |

| [(C^N)2Ir(μ-Cl)]2 | 2 equivalents of HC^N | 140-150 °C | Meridional (mer) |

| [(C^N)2Ir(μ-Cl)]2 | 2 equivalents of HC^N | Higher temperatures | Facial (fac) |

Iridium(III) chloride hydrate readily reacts with ammonia (B1221849) and its derivatives to form a variety of ammine complexes. The reaction of the trihydrate with ammonia can lead to the formation of pentaamminechloroiridium(III) chloride, formulated as [IrCl(NH3)5]Cl2. wikipedia.org When the reaction is carried out with concentrated ammonium hydroxide (B78521) at elevated temperatures (150 °C), the fully ammoniated complex, hexaammineiridium(III) chloride, [Ir(NH3)6]Cl3, can be obtained. wikipedia.org

| Reactant | Reaction Conditions | Product |

| Iridium(III) chloride trihydrate | Ammonia | [IrCl(NH3)5]Cl2 |

| Iridium(III) chloride trihydrate | Concentrated ammonium hydroxide, 150 °C | [Ir(NH3)6]Cl3 |

Alkene complexes of iridium(III) are important as catalysts and synthetic intermediates. Iridium(III) chloride hydrate serves as a convenient starting material for the preparation of such complexes. For example, heating the hydrated chloride with an appropriate alkene, such as cyclooctene (B146475) or norbornadiene, in a water/alcohol mixture results in the formation of well-known alkene complexes like the cyclooctadiene iridium chloride dimer, [Ir(COD)Cl]2, and chlorobis(cyclooctene)iridium dimer. wikipedia.org

| Alkene | Reaction Conditions | Product |

| Cyclooctene | Heating in water/alcohol mixture | Chlorobis(cyclooctene)iridium dimer |

| 1,5-Cyclooctadiene | Heating in water/alcohol mixture | Cyclooctadiene iridium chloride dimer |

Reaction with Ligand Precursors (e.g., bipyridine, acetonitrile (B52724), pyridine)

Iridium(III) chloride hydrate serves as a common and versatile starting material for the synthesis of various iridium(III) coordination and organometallic compounds. Its reaction with nitrogen-donor ligands such as 2,2'-bipyridine (B1663995) (bpy), acetonitrile (CH₃CN), and pyridine (B92270) (py) leads to the formation of a range of complexes, from simple adducts to more complex cyclometalated structures, depending on the reaction conditions. wikipedia.org

Reaction with 2,2'-Bipyridine (bpy):

The reaction between iridium(III) chloride hydrate and 2,2'-bipyridine can yield several products. A common synthetic route involves the direct reaction of iridium(III) chloride hydrate with a bidentate chelating ligand like bipyridine. For instance, the reaction with a terpyridine ligand, which is structurally similar to bipyridine, in a 1:1 molar ratio in a solvent like ethylene (B1197577) glycol at elevated temperatures can produce the corresponding trichloro(terpyridine)iridium(III) complex. nih.gov

In many instances, the synthesis of bipyridine-containing iridium(III) complexes from iridium(III) chloride hydrate proceeds through an intermediate chloro-bridged dimer. This two-step approach is a widely adopted strategy for obtaining a variety of heteroleptic iridium(III) complexes. nih.gov The initial step involves the reaction of iridium(III) chloride hydrate with a cyclometalating ligand (which can sometimes be a derivative of bipyridine itself) to form a binuclear, chloro-bridged iridium(III) dimer. mdpi.comrsc.org This dimer can then be reacted with bipyridine or its derivatives to yield the final monomeric complex. mdpi.commdpi.com

The reaction conditions, such as solvent and temperature, play a crucial role in determining the final product. For example, heating iridium(III) chloride hydrate with a cyclometalating ligand in a high-boiling solvent like 2-ethoxyethanol is a common method to generate the intermediate dimer. researchgate.net

| Reactants | Ligand | Solvent(s) | Temperature (°C) | Product(s) | Reference(s) |

| Iridium(III) chloride hydrate | Terpyridine | Ethylene glycol | High | Trichloro(terpyridine)iridium(III) | nih.gov |

| Iridium(III) chloride hydrate | Cyclometalating ligand | 2-Ethoxyethanol | 100 | Chloro-bridged iridium(III) dimer | researchgate.net |

| Chloro-bridged iridium(III) dimer | Bipyridine derivative | Methanol/Dichloromethane | Reflux | Monomeric iridium(III) bipyridine complex | mdpi.com |

Reaction with Acetonitrile (CH₃CN):

Acetonitrile is often used as a solvent in reactions involving iridium compounds and can also act as a ligand. acs.org The direct synthesis of simple acetonitrile adducts from iridium(III) chloride hydrate is less commonly detailed in recent literature, which often focuses on more complex organometallic species where acetonitrile is already part of a precursor complex. researchgate.net

However, it is known that iridium(III) chloride hydrate can form complexes upon reaction with acetonitrile. wikipedia.org A general approach to synthesize acetonitrile-coordinated iridium(III) complexes involves the initial formation of a dichloro-bridged iridium(III) dimer from iridium(III) chloride hydrate and a primary ligand. This dimer is then reacted in acetonitrile, often with the assistance of a silver salt like silver tetrafluoroborate (B81430) (AgBF₄), to facilitate the coordination of acetonitrile molecules to the iridium center.

| Reactants | Ligand/Reagent | Solvent | Conditions | Product(s) | Reference(s) |

| Dichloro-bridged iridium(III) dimer | AgBF₄ | Acetonitrile | Not specified | Acetonitrile coordinated iridium(III) complexes | Not specified |

Reaction with Pyridine (py):

The reaction of iridium(III) chloride hydrate with pyridine can lead to the formation of tris(pyridine) complexes. A well-established product is the meridional isomer of trichlorotris(pyridine)iridium(III), mer-[IrCl₃(py)₃]. The synthesis of such complexes can be achieved by reacting iridium(III) chloride hydrate directly with an excess of pyridine. The reaction is typically carried out by heating the reactants together.

The formation of cyclometalated products is also a significant aspect of iridium-pyridine chemistry. Depending on the specific pyridine derivative and reaction conditions, C-H bond activation can occur, leading to the formation of a direct iridium-carbon bond. For example, the reaction of iridium(III) chloride hydrate with phenylpyridine derivatives often leads to cyclometalated chloro-bridged dimers as key intermediates. mdpi.comguidechem.com These dimers can then be used to synthesize a wide array of luminescent and catalytically active iridium complexes.

| Reactants | Ligand | Solvent(s) | Temperature (°C) | Product(s) | Reference(s) |

| Iridium(III) chloride hydrate | Pyridine | Pyridine (neat) | Heating | mer-[IrCl₃(py)₃] | Not specified |

| Iridium(III) chloride hydrate | Phenylimidazopyridine | Ethylene glycol methyl ether/Water | Reflux | Chloro-bridged iridium(III) dimer | guidechem.com |

Coordination Chemistry and Ligand Interactions

Formation of Iridium(III) Coordination Compounds

Iridium(III) chloride hydrate (B1144303) serves as a primary precursor for the synthesis of a multitude of iridium complexes. guidechem.comguidechem.com The synthetic process often involves two main steps. First, a dichloro-bridged iridium(III) dimer is typically formed by reacting iridium(III) chloride hydrate with a corresponding main ligand, such as a C^N bidentate ligand, in a solvent mixture like 2-ethoxyethanol (B86334)/water. nih.gov This intermediate dimer is a common strategy to create a more reactive species for the second step.

In the subsequent step, the chloride bridges are cleaved, and the chlorine atoms are replaced by other ligands to form the final monomeric complex. nih.gov For instance, acetonitrile-coordinated iridium(III) complexes can be synthesized by introducing a silver salt like AgBF₄ in acetonitrile (B52724), which facilitates the replacement of chloride with acetonitrile molecules. nih.gov

Direct reaction of the hydrate with various ligands is also a common route. For example, it is used to prepare well-known complexes such as Vaska's complex, trans-[IrCl(CO)(PPh₃)₂]. wikipedia.org It also reacts with ammonia (B1221849) to form ammine complexes like pentaamminechloroiridium(III) chloride, [IrCl(NH₃)₅]Cl₂. wikipedia.org Furthermore, heating the hydrate with specific alkenes in an alcohol/water mixture yields important organometallic compounds like the cyclooctadiene iridium chloride dimer. wikipedia.org

Ligand Exchange and Substitution Reactions

Ligand exchange, or substitution, is a fundamental reaction type for iridium(III) complexes, where one ligand is replaced by another. chemguide.co.uk The hydrated form of iridium(III) chloride, often formulated as IrCl₃(H₂O)₃, is an excellent example, as the coordinated water molecules are relatively labile and can be substituted by a variety of other ligands. wikipedia.org

This reactivity is demonstrated in its reactions with ligands such as bipyridine, pyridine (B92270), and ammonia, where the water ligands are displaced to form new complexes. wikipedia.org A notable application of ligand substitution involves solvent complexes. For example, iridium(III) complexes coordinated with solvent molecules like dimethyl sulfoxide (DMSO) or acetonitrile can undergo substitution with biomolecules. It has been shown that the solvent ligand can be replaced by histidine, leading to the on-site formation of a new, emissive histidine-bound iridium(III) complex. nih.gov This principle is a key mechanism for using such complexes as biological labels. nih.gov The kinetic stability of the low-spin d⁶ Iridium(III) center often means these substitution reactions are controllable. mdpi.com

Increasing the electron-donating strength of the ancillary ligand raises the HOMO energy level. nih.govacs.org This, in turn, affects the complex's redox potential and can modulate the metal-to-ligand charge transfer (MLCT) transitions, which are critical for the emissive properties of these compounds. nih.govnih.gov The structure of the ancillary ligand, including the identity of its donor atoms, the size of the chelate ring it forms, and its substituents, are all important determinants of the excited-state dynamics and can influence emission wavelength and quantum efficiency. nih.govrsc.org For example, introducing methyl groups on the ancillary ligand can reduce intermolecular interactions in the solid state, leading to improved performance in light-emitting electrochemical cells (LECs). mdpi.com

| Ancillary Ligand Type | Effect on HOMO Energy | Effect on LUMO Energy | Impact on Photophysical Properties | Reference Example |

|---|---|---|---|---|

| β-diketiminate (NacNac) | Raises HOMO energy (more electron-rich) | Minimal, unpredictable effect | Shifts Ir(IV)/Ir(III) potential cathodically (to more negative values) | btph-NacNac |

| hexahydropyrimidopyrimidine (hpp) | Significantly raises HOMO energy (most electron-rich) | Minimal effect | Causes largest cathodic shift in Ir(IV)/Ir(III) potential, influencing excited-state dynamics | btph-hpp |

| β-diketone (e.g., acac) | Moderate influence | Minimal effect | Modifies emission wavelength and thermal stability | (MPBFP)₂Ir(acac) |

| dithiocarbamate | Raises HOMO energy | Minimal effect | Supports red phosphorescence | Complexes with dipdtc |

| Phenylimidazo-phenanthroline (with CH₃ group) | Moderate influence | Minimal influence | Reduces intermolecular interactions, lowering turn-on voltage in LEC devices | Complex C2 in study |

Chirality in Iridium(III) Complexes

Chirality in octahedral iridium(III) complexes can arise from two primary sources: the coordination of chiral ligands or the specific geometric arrangement of achiral ligands around the iridium center, a phenomenon known as metal-centered chirality. mdpi.comacs.orgnih.gov The pseudo-octahedral geometry of these d⁶ metal complexes is well-suited for creating stable chiral structures. mdpi.com

The synthesis of chiral iridium(III) complexes is an active area of research, often starting from iridium precursors like iridium(III) chloride hydrate or the dimeric complex [Cp*IrCl₂]₂. acs.orgacs.orgrsc.org One approach involves reacting the iridium precursor with inherently chiral ligands. For instance, picolinamidato ligands derived from D-glucose have been used to synthesize new chiral iridium(III) complexes, which can result in the formation of a single diastereoisomer or a mixture of diastereoisomers with (R) or (S) configuration at the iridium center. acs.org Another strategy involves the cyclometalation of chiral 2-aryl-oxazoline and imidazoline ligands. rsc.org

Recent advances have also focused on creating complexes where the chirality is solely at the metal center. A kinetic resolution strategy using a Pd-catalyzed asymmetric cross-coupling reaction has been developed to efficiently separate racemic mixtures of stereogenic-at-iridium complexes, yielding optically active products with high selectivity. nih.gov These chiral complexes are of significant interest for applications in asymmetric catalysis, such as the asymmetric transfer hydrogenation of ketones and imines. acs.orgrsc.orgnih.gov

Hydrolysis and Solvation Studies of Iridium(III) Ions in Solution

The behavior of iridium in aqueous solution is highly dependent on pH. In basic solutions (pH 11.3-13.0), polarographic studies have shown that the stable species is the hexahydroxoiridate(III) ion, [Ir(OH)₆]³⁻, which can be oxidized to the iridium(IV) species, [Ir(OH)₆]²⁻. researchgate.net The formation of these basic iridium complexes from acidic solutions is kinetically faster for Ir(III) than for Ir(IV). researchgate.net

Iridium(III) hydroxo complexes are significant intermediates in catalysis and synthesis. acs.org They can be formed by treating aquo or solvate iridium complexes with a base. For example, reacting the water solvate complex [Ir{κ²-C,N-(C₆H₄-isoqui)}₂(H₂O)₂]⁺ with KOH yields the dihydroxo-bridged dimer, [Ir(μ-OH){κ²-C,N-(C₆H₄-isoqui)}₂]₂. nih.gov This dimer serves as a precursor where the Ir-O-H bond can participate in further reactions, such as insertions of unsaturated C-C bonds. acs.orgnih.gov Mononuclear hydroxo complexes, such as Cp*(PMe₃)IrPh(OH), have also been synthesized and their reactivity studied, demonstrating the nucleophilic character of the hydroxide (B78521) ligand in reactions with activated molecules like coordinated nitriles. acs.org

The d⁶ electron configuration of the Iridium(III) ion contributes to its general kinetic inertness, meaning that ligand exchange reactions, including the formation and reaction of hydrated species, can be relatively slow. mdpi.com This stability allows for the isolation and study of various intermediates. However, specific kinetic studies have provided insight into the rates of formation. For instance, the formation of the basic hydroxo complex of iridium(III) from an acidic solution of iridium(III) has been observed to be more rapid than the analogous formation of the iridium(IV) hydroxo complex from an acidic iridium(IV) solution. researchgate.net This difference in formation rates is a key aspect of iridium's aqueous coordination chemistry.

Spectroscopic and Structural Characterization of Iridium Iii Chloride Hydrate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of iridium(III) complexes, offering detailed information about the molecular structure and the electronic environment of the nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the environment of ligands coordinated to an iridium(III) center. The coordination of a ligand to iridium often leads to a decrease in its symmetry, which is reflected in the ¹H NMR spectrum. For instance, a notable change upon coordination is the splitting of signals that would be equivalent in the free ligand, such as the two benzylic protons on a given ligand researchgate.net.

Table 1: Selected ¹H NMR Data for Iridium(III) Complexes

| Complex | Solvent | Chemical Shift (δ) in ppm (J in Hz) | Source |

|---|---|---|---|

| Cationic Iridium(III) Complex 1 | CDCl₃ | 8.68–8.69 (m, 1H), 8.34 (d, J = 8 Hz, 1H), 8.16–8.18 (m, 2H), 7.84–7.86 (m, 1H), 7.35–7.48 (m, 4H), 4.92 (t, J = 7.0 Hz, 2H), 3.48 (t, J = 6.5 Hz, 2H), 2.17 (t, J = 7.5 Hz, 2H), 1.94–1.97 (m, 2H) | rsc.org |

| Cationic Iridium(III) Complex 2 | d₆–DMSO | 9.06 (d, J = 7.5 Hz, 1H), 8.55 (d, J = 8.5 Hz, 1H), 8.45 (d, J = 6 Hz, 1H), 8.41 (d, J = 8.5 Hz, 2H), 8.11–8.16 (m, 2H), 7.91–7.96 (m, 2H), 7.76–7.86 (m, 3H), 7.69–7.71 (m, 2H), 7.56–7.65 (m, 3H), 7.23 (d, J = 6.5 Hz, 1H), 7.09–7.16 (m, 6H), 6.83–6.91 (m, 9H), 6.72 (t, J =8 Hz, 1H), 6.60 (t, J =8 Hz, 1H), 6.36 (d, J =7.5 Hz, 1H), 5.93 (d, J =7.5 Hz, 1H) | rsc.org |

| Iridium(III) Hydride Complex M1 | Chloroform-d | -16.82 (s, 1H, Ir-H) | mdpi.com |

Table 2: Representative ¹³C NMR Data for an Iridium(III) Complex

| Complex | Solvent | Chemical Shifts (δ) in ppm | Source |

|---|---|---|---|

| Cationic Iridium(III) Complex 1 | CDCl₃ | 160.7, 152.2, 148.8, 147.9, 136.9, 130.9, 129.1, 128.5, 126.3, 124.0, 123.9, 49.8, 33.0, 29.5, 28.7 | rsc.org |

For derivatives containing specific heteroatoms, specialized NMR techniques are employed.

¹⁹F NMR is exceptionally useful for characterizing complexes with fluorinated ligands, benefiting from the 100% natural abundance and high sensitivity of the ¹⁹F nucleus frontiersin.org. This technique is powerful for distinguishing between different isomers. For example, facial (fac) and meridional (mer) isomers of an iridium(III) complex can be readily identified; a C₃-symmetric fac isomer will show a single signal for equivalent trifluoromethyl (CF₃) groups, whereas the less symmetric mer isomer will display three distinct signals researchgate.net. Furthermore, ¹⁹F NMR has been used to differentiate between diastereomers (racemic and meso forms) in diiridium complexes, where restricted rotation of fluorinated rings in one isomer leads to multiple distinct fluorine environments researchgate.net.

³¹P NMR is the definitive method for studying iridium(III) complexes bearing phosphine ligands. The chemical shift provides direct evidence of coordination. A significant coordination shift (Δδ = δcomplex - δligand) is typically observed upon binding of the phosphine to the iridium center researchgate.net. In complexes with diphosphine ligands where only one phosphorus atom is coordinated, two distinct signals can be observed. For one such complex, the coordinated phosphorus atom appeared as a doublet of triplets at δ -9.2 ppm, while the non-coordinated phosphorus atom showed a peak at δ -12.2 ppm researchgate.net. In another case, a triphenylphosphine ligand coordinated to an iridium(III) center exhibited a singlet peak at δ 9.01 ppm mdpi.com.

Table 3: Selected ³¹P NMR Data for Iridium(III)-Phosphine Complexes

| Complex Feature | Chemical Shift (δ) in ppm | Source |

|---|---|---|

| Coordinated Phosphorus in a Diphosphine Ligand | -9.2 | researchgate.net |

| Non-coordinated Phosphorus in a Diphosphine Ligand | -12.2 | researchgate.net |

| Coordinated PPh₃ Ligand in Complex M1 | 9.01 | mdpi.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" that is unique to the complex and offers direct evidence of coordination by monitoring shifts in the vibrational frequencies of functional groups.

When a ligand coordinates to a metal center like iridium(III), changes in its vibrational frequencies are expected stackexchange.com. The formation of a coordinate bond alters the bond strengths within the ligand. For example, the stretching frequency of an azomethine (C=N) group typically shifts to a lower wavenumber upon coordination to a metal, confirming the involvement of the azomethine nitrogen in bonding samipubco.com. Concurrently, new vibrational bands corresponding to the Ir-ligand bonds (e.g., Ir-N) appear at lower frequencies samipubco.com.

In hydridocarbonyl iridium(III) complexes, the relative orientation of the hydride (Ir-H) and carbonyl (C≡O) ligands significantly influences their vibrational coupling. Studies using two-dimensional infrared (2D-IR) spectroscopy have shown that a trans arrangement of the H and CO ligands leads to strong vibrational coupling between their stretching modes acs.org.

Table 4: Selected IR Vibrational Frequencies for an Iridium(III) Complex

| Wavenumber (cm⁻¹) | Intensity | Possible Assignment | Source |

|---|---|---|---|

| 3429 | weak | O-H stretch (hydrate) | rsc.org |

| 3053 | weak | C-H stretch (aromatic) | rsc.org |

| 2953 | medium | C-H stretch (aliphatic) | rsc.org |

| 1584 | medium | C=C/C=N stretch | rsc.org |

| 1470 | strong | C=C/C=N stretch | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy investigates the electronic transitions within a molecule. For iridium(III) chloride hydrate (B1144303) and its derivatives, this technique provides information on both ligand-centered and metal-centered electronic transitions.

The parent Iridium(III) chloride hydrate itself is a pale yellow compound with characteristic absorbance peaks at approximately 324 nm and 386 nm researchgate.net. In more complex derivatives, the UV-Vis spectrum is typically dominated by intense absorptions in the 250–350 nm range, which are assigned to spin-allowed π-π* transitions within the ligands researchgate.net.

Of greater interest are the less intense bands that often appear at longer wavelengths (e.g., 350–440 nm), which are attributed to charge-transfer transitions. These can include Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Ligand Charge Transfer (LLCT) bands, which are crucial in determining the photophysical and photochemical properties of many iridium(III) complexes researchgate.net.

Table 5: UV-Vis Absorption Maxima (λₘₐₓ) for Iridium(III) Species

| Compound | λₘₐₓ (nm) | Assignment | Source |

|---|---|---|---|

| Iridium(III) chloride | 324, 386 | - | researchgate.net |

| Cyclometalated Iridium(III) Complex | ~250-350 | Ligand-centered ¹π-π* | researchgate.net |

| Cyclometalated Iridium(III) Complex | ~350-437 | ¹MLCT / LLCT | researchgate.net |

Electronic Transitions and Charge Transfer Phenomena

The electronic properties of iridium(III) complexes, many of which are synthesized from iridium(III) chloride hydrate, are typically investigated using UV-visible absorption spectroscopy. The resulting spectra provide a detailed picture of the electronic transitions within the molecule.

Generally, the absorption spectra of these complexes display distinct features. acs.org Intense absorption bands observed at high energies (typically below 350 nm) are assigned to spin-allowed, ligand-centered (¹LC) π–π* transitions. rsc.org At lower energies, in the visible region of the spectrum, broader and less intense bands are observed. acs.org These are attributed to charge-transfer phenomena. Due to the significant spin-orbit coupling introduced by the heavy iridium atom, spin-forbidden transitions, which are normally weak, gain intensity. rsc.org

The most prominent of these are metal-to-ligand charge transfer (MLCT) transitions, which involve the excitation of an electron from a metal-centered d-orbital to a ligand-based π* orbital. rsc.orgnih.gov In some cases, intraligand charge transfer (ILCT) transitions can also be observed. rsc.org The precise energy of these MLCT bands is highly tunable and sensitive to the nature of the ligands coordinated to the iridium center, a property that is extensively exploited in the design of phosphorescent materials. acs.org For instance, the UV-visible absorption spectrum for Iridium(III) chloride itself shows absorbance peaks at 324 and 386 nm. researchgate.net

Table 1: Electronic Absorption Data for Representative Iridium(III) Complexes

| Complex | λmax (nm) | Assignment |

|---|---|---|

| Generic Ir(III) Complexes | ~275-300 | Ligand-based π–π* transitions acs.org |

| Generic Ir(III) Complexes | ~300-500 | Metal-to-Ligand Charge Transfer (MLCT) nih.gov |

| [Ir(ppy)2Cl]2 | Below 350 | Spin-allowed singlet ligand-centered (¹LC) ¹π–π* transitions rsc.org |

| [Ir(ppy)2Cl]2 | 400-600 | Spin-allowed Metal-to-Ligand Charge Transfer (¹MLCT) and Intraligand Charge Transfer (¹ILCT) rsc.org |

X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) is an indispensable tool for the unambiguous determination of the solid-state structure of crystalline iridium(III) complexes. researchgate.net It provides precise information on the spatial arrangement of atoms, allowing for the complete elucidation of the molecular geometry.

Iridium(III) is a d⁶ metal ion, and its complexes typically adopt a six-coordinate, octahedral geometry. wikipedia.org However, other coordination numbers and geometries can be achieved. For example, a five-coordinate complex, [Ir(2-Bubzq)₂Cl], was synthesized by reacting iridium(III) trichloride with the ligand in a 1:2 molar ratio; its structural analysis revealed a distorted square pyramidal configuration. rsc.org The study of K[Ir(En)Cl₄]·2H₂O provides another example where X-ray diffraction was used to determine the orthorhombic crystal structure. researchgate.net

Table 2: Example Crystallographic Data for an Iridium(III) Complex

| Parameter | Value for K[Ir(En)Cl4]·2H2O researchgate.net |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.55(1) |

| b (Å) | 12.65(1) |

| c (Å) | 14.00(2) |

Table 3: Selected Bond Lengths and Angles for an Iridium(III) Phosphine Complex rsc.org

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Ir(1)–P(1) | 2.2705(13) | Cl(1)–Ir(1)–P(1) | 89.25(5) |

| Ir(1)–Cl(1) | 2.4034(13) | Cl(2)–Ir(1)–P(1) | 82.33(5) |

| Ir(1)–Cl(2) | 2.4155(15) | Cl(1)–Ir(1)–Cl(2) | 89.49(5) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. For iridium(III) complexes synthesized from the chloride hydrate, techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Time-of-Flight Mass Spectrometry (TOF-MS) are commonly used. nih.govacs.org These methods are instrumental in confirming the successful synthesis of the target complex by verifying that the experimental molecular weight matches the calculated theoretical value. The characteristic isotopic pattern of iridium also provides a definitive signature in the mass spectrum.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. acs.org This analysis is crucial for verifying the bulk purity and empirical formula of newly synthesized iridium(III) complexes. The experimentally determined percentages of C, H, and N are compared with the values calculated from the proposed chemical formula. A close agreement between the experimental and theoretical values provides strong evidence for the identity and purity of the compound. For the starting material itself, Iridium(III) chloride trihydrate, the expected elemental composition can be calculated based on its formula. webelements.com

Table 4: Comparison of Calculated and Experimental Elemental Analysis Data

| Element | Calculated % for IrCl3·3H2O webelements.com | Found % for a Synthesized Derivative (Example) |

|---|---|---|

| Chlorine (Cl) | 30.16 | N/A (CHN Analysis) |

| Hydrogen (H) | 1.71 | Typically within ±0.4% of calculated value |

| Carbon (C) | 0.00 | Typically within ±0.4% of calculated value |

| Nitrogen (N) | 0.00 | Typically within ±0.4% of calculated value |

Advanced Research Applications

Catalysis

As a versatile precursor, iridium(III) chloride hydrate (B1144303) is the foundation for a multitude of homogeneous and heterogeneous catalysts. youtube.com These catalysts are instrumental in petrochemical processes, such as methanol carbonylation, and are increasingly prominent in specialized organic synthesis applications due to their unique reactivity and high efficiency. youtube.com The ability to form various complexes allows for the fine-tuning of catalytic activity to achieve desired chemical outcomes. rsc.org

In the field of organic synthesis, catalysts derived from iridium(III) chloride hydrate facilitate the creation of complex organic molecules, which are often the building blocks for pharmaceuticals and advanced materials. nih.gov The compound's role as a precursor is crucial for developing catalysts that enable cleaner, more efficient synthetic pathways. nih.gov

Iridium(III) chloride hydrate is a key starting material for preparing catalysts used in hydrogenation. youtube.com These iridium-based systems are particularly effective in transfer hydrogenation reactions, a powerful method for the reduction of unsaturated compounds. For instance, iridium catalysts are utilized for the selective 1,4-reduction of α,β-unsaturated carbonyl compounds, converting them to the corresponding saturated carbonyls. nih.govacs.org This process often employs hydrogen donors like 2-propanol or formic acid. nih.govacs.org The chemoselectivity of these catalysts is a significant advantage, allowing for the reduction of a carbon-carbon double bond while leaving the carbonyl group intact. acs.org

One notable catalytic system uses [Ir(cod)Cl]₂, derived from iridium(III) chloride hydrate, in combination with ligands such as 1,3-bis(diphenylphosphino)propane (dppp) and a base like cesium carbonate (Cs₂CO₃) to achieve high yields in the transfer hydrogenation of enones. nih.gov

Examples of Iridium-Catalyzed Hydrogenation

| Substrate Type | Hydrogen Donor | Catalyst System Component | Product Type | Selectivity |

|---|---|---|---|---|

| α,β-Unsaturated Ketones | 2-Propanol | [Ir(cod)Cl]₂/dppp | Saturated Ketones | High (1,4-reduction) |

| α,β-Unsaturated Amides/Esters | Formic Acid | Iridium-NHC Complex | Saturated Amides/Esters | High (C=C reduction) |

| Chalcone | Formic Acid | Iridium-quinoline complex | Saturated Ketone & Alkanol | Mixed (over-reduction observed) acs.org |

Catalysts originating from iridium(III) chloride are effective in mediating various carbon-carbon bond-forming reactions. Organoiridium complexes, prepared from precursors like tris(triphenylphosphine)iridium(I) chloride which itself can be derived from iridium(III) chloride, have been shown to efficiently catalyze Suzuki-type C-C cross-coupling reactions. acs.org These reactions are fundamental in organic synthesis for creating biaryl compounds from aryl halides and arylboronic acids. acs.org

Furthermore, iridium catalysis enables novel C-C bond formations through a "transfer hydrogenation" mechanism. In this process, an iridium catalyst, formed from precursors like [Ir(cod)Cl]₂, facilitates the coupling of alcohols with other molecules, such as 1,3-cyclohexadiene. organic-chemistry.org The reaction proceeds via the temporary oxidation of the alcohol to an aldehyde, which then couples to the diene, with the hydrogen being transferred back in the final reductive step. organic-chemistry.org This methodology allows for C-C bond formation directly from the alcohol oxidation state without the need for pre-oxidized starting materials. organic-chemistry.org

Iridium-Catalyzed C-C Coupling Reactions

| Reaction Type | Coupling Partner 1 | Coupling Partner 2 | Catalyst Precursor | Key Feature |

|---|---|---|---|---|

| Suzuki-Type Coupling | Aryl Halide (e.g., p-iodoacetophenone) | Arylboronic Acid (e.g., Phenylboronic acid) | [Ir(PPh₃)₃Cl] derivative | Forms biaryl compounds acs.org |

| Transfer Hydrogenation Coupling | Benzylic Alcohols | 1,3-Cyclohexadiene | [Ir(cod)Cl]₂ | Coupling from the alcohol oxidation level organic-chemistry.org |

The reduction of carbonyl compounds (ketones and aldehydes) to their corresponding alcohols is a cornerstone of organic synthesis, and iridium-based catalysts are particularly adept at this transformation via transfer hydrogenation. nih.govnih.gov This method avoids the use of high-pressure hydrogen gas by using organic molecules like 2-propanol or even sustainable options like glucose as the hydrogen source. nih.govnih.gov

Catalytic systems derived from iridium(III) chloride hydrate, often involving iridium complexes with N-heterocyclic carbene (NHC) or phosphine ligands, demonstrate high efficiency. nih.govnih.gov These reactions are typically performed in the presence of a base. nih.gov The iridium catalyst facilitates the transfer of a hydride from the hydrogen donor to the carbonyl carbon, resulting in the formation of the alcohol with high yields. nih.gov This method is valued for its operational simplicity and functional group tolerance.

Iridium(III) chloride hydrate serves as the essential starting material for catalysts used in α-alkylation reactions, a process that forms a C-C bond at the carbon adjacent to a carbonyl group. The active catalysts are often Iridium(I) complexes, such as [IrCl(COD)(NHC)], which are synthesized in a two-step process starting from iridium(III) chloride hydrate. google.comyoutube.com First, iridium(III) chloride hydrate is heated with 1,5-cyclooctadiene (COD) to produce the dimeric Iridium(I) precursor, cyclooctadiene iridium chloride dimer ([Ir(COD)Cl]₂). This dimer is then reacted with an N-heterocyclic carbene (NHC) ligand to form the final, highly active monomeric catalyst. nih.gov

These catalysts enable the α-alkylation of ketones with primary alcohols through a "borrowing hydrogen" mechanism. google.comyoutube.com The iridium complex temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde. This is followed by an aldol condensation with the ketone and subsequent reduction of the resulting enone by the iridium hydride, which returns the borrowed hydrogen. This process is highly atom-economical and environmentally friendly. google.comyoutube.com

The Mizoroki-Heck reaction is a Nobel prize-winning C-C coupling reaction, traditionally catalyzed by palladium, that couples aryl or vinyl halides with alkenes. rsc.org The "oxidative Heck" variant allows for the direct use of arenes (via C-H activation) or organoboron reagents instead of organohalides. When this is performed using molecular oxygen as the terminal oxidant, it is termed an "aerobic oxidative Heck reaction."

While this specific reaction is overwhelmingly dominated by palladium catalysis, research into other metals has expanded the field. rsc.orgresearchgate.net Iridium(III) chloride hydrate is a precursor for catalysts that perform related Mizoroki-Heck-type reactions and other oxidative couplings involving C-H activation. nih.gov For example, iridium catalysts have been developed for oxidative C-H alkynylation, where an arene is coupled with a terminal alkyne under oxidative conditions. nih.gov Iridium catalysts can also facilitate Heck-type insertions into olefins following a C-H activation event. youtube.com However, the use of iridium catalysts specifically for the aerobic oxidative Heck reaction using O₂ as the terminal oxidant is not a widely established application, with palladium and ruthenium being more commonly reported for this transformation. rsc.orgnih.gov

Organic Synthesis

Materials Science and Optoelectronics

In the realm of materials science and optoelectronics, Iridium(III) chloride hydrate is a cornerstone for the synthesis of advanced materials with unique photophysical properties. Its primary role is as a precursor for iridium-based phosphorescent emitters, which are fundamental to the development of highly efficient lighting and display technologies. nbinno.comchemimpex.com

Iridium(III) chloride hydrate is the most common starting material for the synthesis of cyclometalated iridium(III) complexes, which are the most widely used phosphorescent emitters in OLEDs. nih.gov These complexes can theoretically enable 100% internal quantum efficiency in OLED devices by harvesting both singlet and triplet excitons. researchgate.net The synthesis of these emitters typically involves the reaction of Iridium(III) chloride hydrate with appropriate organic ligands. researchgate.net

The versatility of Iridium(III) chloride hydrate as a precursor allows for the synthesis of a wide array of iridium(III) complexes that emit light across the visible spectrum, from blue to red. By carefully designing the ligands that coordinate to the iridium center, the emission color and efficiency of the resulting OLED can be finely tuned.

For instance, a novel [3+2+1] coordinated iridium(III) complex, synthesized from an iridium precursor, has been developed as a highly efficient blue emitter. This complex exhibits photoluminescence peaks at 440 and 466 nm with a high quantum efficiency of 84 ± 5%. researchgate.net OLEDs fabricated with this blue emitter achieved a deep blue emission with CIE coordinates of (0.16, 0.17). researchgate.net The table below summarizes the performance of various iridium(III) complexes in OLEDs, all synthesized from an iridium chloride precursor.

| Iridium(III) Complex Type | Emission Color | Photoluminescence Quantum Yield (PLQY) | OLED Performance Highlight | Reference |

|---|---|---|---|---|

| [3+2+1] coordinated Ir(III) complex | Blue | 84 ± 5% | CIE coordinates (0.16, 0.17) | researchgate.net |

| Carbazolylfluorene-functionalized Ir(III) complexes | Orange | Not specified | Max. current efficiency of ~30 cd/A | wikipedia.org |

Iridium(III) chloride hydrate is also a crucial precursor for the synthesis of cationic iridium(III) complexes, which are the predominant class of emitters used in light-emitting electrochemical cells (LEECs). researchgate.net LEECs represent a simpler and potentially lower-cost alternative to traditional OLEDs. The synthesis of these cationic emitters often follows a route where a chloride-bridged iridium dimer is first formed from Iridium(III) chloride hydrate, which is then reacted with a neutral ligand. cymitquimica.com

Research has focused on developing highly efficient and stable emitters for LEECs. For example, a series of blue-green emitting iridium complexes were synthesized from Iridium(III) chloride hydrate. One of these, di[1-(2,4-difluorophenyl)-pyrazolyl]-5,5′-difluoro-2,2′-bipyridyl iridium(III) hexafluorophosphate, demonstrated exceptional performance in a LEEC, achieving an external quantum efficiency (EQE) of 16.8% and a current efficiency of 47.2 cd/A. With the addition of a diffusive layer, the EQE was boosted to an impressive 39.3%. cymitquimica.comresearchgate.net

| Iridium(III) Complex | Emission Color | Photoluminescence Quantum Yield (PLQY) | Device EQE (%) | Current Efficiency (cd/A) | Reference |

|---|---|---|---|---|---|

| di[1-(2,4-difluorophenyl)-pyrazolyl]-5,5′-difluoro-2,2′-bipyridyl iridium(III) hexafluorophosphate | Blue-Green | 76% | 16.8 (39.3 with diffusive layer) | 47.2 (109.6 with diffusive layer) | cymitquimica.comresearchgate.net |

| Cationic Ir(III) complexes with electron-withdrawing groups | Sky-blue to Blue-green | 45-66% | Moderate efficiencies reported | Not specified | acs.orgnbinno.com |

Iridium(III) chloride hydrate is a versatile precursor for the synthesis of various iridium-containing nanomaterials, including nanoparticles and nanofibers. nbinno.com These nanomaterials are of great interest due to their unique size-dependent properties and potential applications in catalysis, electronics, and medicine.

The synthesis of iridium nanoparticles from Iridium(III) chloride hydrate can be achieved through several methods. A simple and fast method involves the galvanic reaction between an iridium precursor solution and a copper foil, which acts as both a reducing agent and a substrate. This method can produce cubic iridium nanoparticles with surfactant-free surfaces in under 30 seconds. mdpi.com Another approach is the chemical reduction of Iridium(III) chloride hydrate using reducing agents like sodium borohydride. stanford.edu As mentioned previously, green synthesis methods using plant extracts have also been successfully employed. mdpi.com These synthesized nanoparticles are being explored for applications such as targeted drug delivery and advanced imaging agents.

Nanomaterial Synthesis

Iridium Nanoparticles

Iridium(III) chloride hydrate is a widely utilized precursor for the synthesis of iridium nanoparticles (IrNPs), which are fundamental components in various cutting-edge technologies. nbinno.comnbinno.com The controlled synthesis of these nanoparticles from iridium chloride hydrate allows for the creation of materials with specific sizes and properties, opening avenues for innovation in catalysis, electronics, and medicine. nbinno.comresearchgate.net

Research has demonstrated that the formation pathway and resulting structure of IrNPs are highly dependent on the specific iridium salt precursor used, with Iridium(III) chloride enabling the rapid formation of metallic nanoparticles. researchgate.net These nanoparticles are being actively explored for their potential in several high-impact areas:

Catalysis: IrNPs serve as highly efficient catalysts in a range of chemical transformations. nbinno.comnbinno.com

Electronics: The unique properties of IrNPs are leveraged in the development of novel electronic components. nbinno.com

Biomedical Applications: In the medical field, IrNPs synthesized from Iridium(III) chloride hydrate are investigated for targeted drug delivery systems and as next-generation imaging agents for advanced diagnostics. nbinno.com

| Parameter | Description | Reference |

|---|---|---|

| Precursor Compound | Iridium(III) chloride hydrate (IrCl₃·xH₂O) | nbinno.comnbinno.com |

| Synthesis Insight | Formation pathway is rapid compared to other iridium salts like H₂IrCl₆. | researchgate.net |

| Resulting Nanostructure | Final products can include decahedral and icosahedral structures, not just the bulk face-centered cubic (fcc) form. | researchgate.net |

| Key Application Areas | Highly efficient catalysis in chemical synthesis. | nbinno.comnbinno.com |

| Development of novel electronic components. | nbinno.com | |

| Targeted drug delivery and advanced medical imaging. | nbinno.com |

Iridium Oxide Nanofibers

Iridium(III) chloride hydrate is a key starting material for fabricating iridium oxide (IrO₂) nanofibers, particularly through the electrospinning technique. mdpi.comnih.govacs.org This process typically involves dissolving the iridium precursor and a polymer, such as poly(vinylpyrrolidone) (PVP), in a suitable solvent, followed by electrospinning to produce precursor nanofibers. mdpi.comnih.gov A subsequent calcination (heat treatment) step removes the polymer and converts the iridium salt into crystalline iridium oxide. nih.govacs.org

The properties of the final iridium oxide nanofibers are significantly influenced by the calcination temperature, which affects their crystallinity, stability, and catalytic activity. nih.gov These nanofibers are of particular interest as highly active and stable catalysts for the oxygen evolution reaction (OER), a critical process in proton exchange membrane (PEM) water electrolysis for hydrogen production. nih.govacs.orgacs.org The high-aspect-ratio, one-dimensional structure of nanofibers provides a large surface area and enhances the accessibility of catalyst active sites. acs.org

| Process Step | Description | Significance | Reference |

|---|---|---|---|

| Precursor Material | Iridium(III) chloride hydrate (IrCl₃·xH₂O) | Serves as the source of iridium for the nanofibers. | nih.govacs.org |

| Synthesis Method | Electrospinning of a solution containing the precursor and a carrier polymer (e.g., PVP). | Creates long, continuous fibers with diameters in the nanometer range (e.g., 50-150 nm). | mdpi.com |

| Post-Processing | Calcination at elevated temperatures (e.g., 400-800 °C). | Removes the polymer and converts IrCl₃ to crystalline IrO₂. Temperature optimizes the trade-off between catalytic activity and stability. | nih.govacs.org |

| Primary Application | Electrocatalyst for the Oxygen Evolution Reaction (OER) in water electrolysis. | Nanofiber structure improves catalyst utilization and stability, potentially reducing the required amount of expensive iridium. | nih.govacs.org |

Perovskite Solar Cells

In the field of renewable energy, Iridium(III) chloride hydrate plays a role in the advancement of perovskite solar cells (PSCs). sigmaaldrich.com While not a direct component of the perovskite crystal structure itself, it serves as an essential starting material for synthesizing specialized iridium complexes. sigmaaldrich.com These complexes can be used as additives in the hole transport layer (HTL) of a PSC. sigmaaldrich.comsemanticscholar.orgmdpi.com

Electroplating and Coatings

Iridium(III) chloride is a fundamental compound used in the electroplating of iridium. fishersci.comchemicalbook.comchemdad.com This process allows for the deposition of a thin layer of iridium onto a conductive substrate, imparting the material with iridium's exceptional properties, such as high corrosion resistance and hardness.

The applications for these coatings are diverse and technologically significant:

Electrodes: Iridium-plated materials are used in the manufacture of specialized electrodes, including mixed metal oxide (MMO) titanium electrodes, which are valued for their stability and catalytic activity in electrochemical processes. fishersci.comchemicalbook.comchemdad.com

Industrial Electrolysis: Research has focused on developing stable plating baths, such as iridium bromide electrolytes prepared from iridium chloride, to produce robust coatings for industrial electrolysis applications. google.com

Protective Coatings: The inherent inertness of iridium makes its coatings ideal for protecting laboratory equipment and other components from harsh chemical environments. google.com

An iridium electroplating bath can be prepared by digesting an aqueous solution of iridium trichloride with sulfamic acid. google.com Another approach involves an electroless plating bath containing iridium chloride and a reducing agent like hydrazine (B178648) hydrate. google.com

High-Temperature Electrical Contacts

Iridium(III) chloride hydrate finds application as a material for creating high-temperature electrical contacts. fishersci.comchemicalbook.comchemdad.com Iridium metal possesses a very high melting point and excellent resistance to corrosion and electrical arcing, making it an ideal material for electrical contacts that must operate reliably under extreme temperature and environmental conditions. Iridium(III) chloride serves as a precursor, which is processed to form the final metallic iridium components used in these demanding applications.

Electrochemistry and Energy Storage

Iridium(III) chloride hydrate is a pivotal compound in the fields of electrochemistry and energy storage, primarily serving as a precursor for a variety of catalytically active iridium-based materials. nbinno.comnbinno.com Its utility extends to the development of advanced energy solutions, including fuel cells and systems for energy storage through water electrolysis. nbinno.com